BENGHE Foundational & Exploratory

Check Availability & Pricing

U-101958 Maleate: A Technical Pharmacology
and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: U-101958 maleate
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Introduction

U-101958 maleate, also known by its development code PNU-101958, is a synthetic
compound that has been investigated for its potential as a neuropsychiatric agent. This
technical guide provides a comprehensive overview of the available pharmacological and
toxicological data on U-101958 maleate, intended for researchers, scientists, and
professionals in drug development. The information presented herein is a compilation of
publicly accessible preclinical data. It is important to note that significant gaps exist in the
publicly available information, particularly concerning detailed in-vivo pharmacokinetics and a
comprehensive toxicology profile.

Pharmacology
Mechanism of Action

U-101958 maleate is primarily characterized as a potent and selective antagonist of the
dopamine D4 receptor (D4DR).[1] The dopamine D4 receptor is a G protein-coupled receptor
belonging to the D2-like family of dopamine receptors, which are predominantly expressed in
the prefrontal cortex, hippocampus, and amygdala. These brain regions are critically involved in
cognition, emotion, and reward, making the D4 receptor a target of interest for the treatment of
psychiatric disorders such as schizophrenia.
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Beyond its affinity for the D4 receptor, U-101958 maleate has also been identified as a high-
affinity ligand for the sigma-1 receptor. The sigma-1 receptor is a unique intracellular
chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in
the modulation of various neurotransmitter systems and cellular stress responses. Its
interaction with the sigma-1 receptor may contribute to the overall pharmacological profile of
the compound.

Receptor Binding and Functional Activity

Quantitative analysis of U-101958 maleate's interaction with the dopamine D4 receptor has
demonstrated a high binding affinity.

Receptor Parameter Value Species

Dopamine D4 IC50 2.7nM Human (recombinant)

Table 1: In Vitro Receptor Binding Affinity of U-101958 Maleate

Interestingly, while primarily classified as an antagonist, some studies suggest that U-101958
maleate can exhibit partial agonist activity at the human recombinant D4.4 receptor subtype, a
common polymorphic variant of the D4 receptor. The functional outcome of its interaction with
the D4.4 receptor appears to be dependent on the receptor density in the cellular system under
investigation. This highlights the complex nature of its pharmacology and suggests that its in-
vivo effects may vary depending on the expression levels of D4 receptor subtypes in different
brain regions.

Signaling Pathway

The primary mechanism of action of U-101958 maleate involves the blockade of dopamine-
mediated signaling through the D4 receptor. As a D2-like receptor, the D4 receptor is coupled
to Gi/o proteins. Upon activation by dopamine, the D4 receptor inhibits the activity of adenylyl
cyclase, leading to a decrease in intracellular cyclic AMP (cCAMP) levels. By acting as an
antagonist, U-101958 maleate prevents this dopamine-induced decrease in cCAMP, thereby
modulating downstream signaling cascades.
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Dopamine D4 Receptor Signaling Pathway and the Action of U-101958 Maleate.

Pharmacokinetics

There is a significant lack of publicly available data regarding the absorption, distribution,
metabolism, and excretion (ADME) of U-101958 maleate. Preclinical pharmacokinetic studies
in animal models are essential to understand its bioavailability, plasma protein binding,
metabolic pathways, half-life, and clearance, all of which are critical for determining its potential
as a therapeutic agent. Without this information, a comprehensive assessment of its in-vivo
behavior and potential for clinical development is not possible.

Toxicology

A thorough review of the public scientific literature and regulatory databases did not yield any
specific toxicological data for U-101958 maleate. Key toxicological parameters such as acute
toxicity (e.g., LD50), sub-chronic and chronic toxicity, genotoxicity, carcinogenicity, and
reproductive toxicity are unknown. This absence of data represents a critical gap in the overall
profile of the compound.

General Preclinical Toxicology Workflow

For a compound like U-101958 maleate, a standard preclinical toxicology evaluation would
typically follow a tiered approach to identify potential hazards and establish a safety margin.
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A Generalized Preclinical Toxicology Evaluation Workflow.

Experimental Protocols
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Detailed experimental protocols for the cited pharmacological studies on U-101958 maleate
are not available in the public domain. However, a general methodology for a key experiment
such as a receptor binding assay is outlined below.

General Protocol: Radioligand Binding Assay for
Dopamine D4 Receptor

e Cell Culture and Membrane Preparation:

o HEK-293 cells stably expressing the human dopamine D4 receptor are cultured under
standard conditions.

o Cells are harvested, and a crude membrane preparation is obtained through
homogenization and centrifugation.

o Protein concentration of the membrane preparation is determined using a standard
method (e.g., Bradford assay).

e Binding Assay:

o Membrane homogenates (containing a specific amount of protein) are incubated in a
buffer solution.

o Aradiolabeled ligand with high affinity for the D4 receptor (e.qg., [2H]-spiperone) is added at
a fixed concentration.

o Increasing concentrations of the unlabeled test compound (U-101958 maleate) are added
to compete with the radioligand for binding to the receptor.

o Non-specific binding is determined in the presence of a high concentration of a known D4
antagonist (e.g., clozapine).

o The incubation is carried out at a specific temperature for a defined period to reach
equilibrium.

e Separation and Quantification:
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o The reaction is terminated by rapid filtration through glass fiber filters to separate bound
from free radioligand.

o Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

o The radioactivity retained on the filters is quantified by liquid scintillation counting.
e Data Analysis:
o The specific binding is calculated by subtracting non-specific binding from total binding.

o The data are analyzed using non-linear regression to determine the IC50 value, which is
the concentration of the test compound that inhibits 50% of the specific binding of the
radioligand.
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Workflow for a Radioligand Receptor Binding Assay.

Conclusion
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U-101958 maleate is a potent and selective dopamine D4 receptor antagonist with additional
high affinity for the sigma-1 receptor. Its pharmacological profile suggests potential for
investigation in the context of neuropsychiatric disorders. However, the current publicly
available data is insufficient for a comprehensive risk-benefit assessment. The significant lack
of information on its pharmacokinetic properties and its entire toxicological profile are major
limitations. Further preclinical studies are necessary to elucidate these critical aspects of its
pharmacology and safety before any consideration for clinical development. The information
provided in this guide should be used for research purposes only and highlights the need for
more extensive investigation into this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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